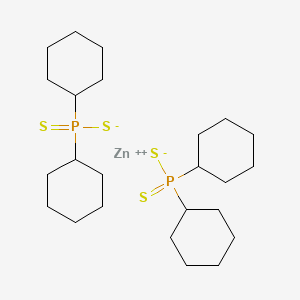
Zinc bis(dicyclohexyldithiophosphinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(dicyclohexyldithiophosphinate) is a chemical compound with the molecular formula C24H44P2S4Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable complexes with metals, making it useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(dicyclohexyldithiophosphinate) typically involves the reaction of zinc salts with dicyclohexyldithiophosphinic acid. The reaction is usually carried out in an organic solvent such as toluene or chloroform. The reaction conditions, including temperature and reaction time, are optimized to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Zinc bis(dicyclohexyldithiophosphinate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Zinc bis(dicyclohexyldithiophosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The dicyclohexyldithiophosphinate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Zinc bis(dicyclohexyldithiophosphinate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Zinc bis(dicyclohexyldithiophosphinate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
Scientific Research Applications
Zinc bis(dicyclohexyldithiophosphinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including sensors and electronic devices
Mechanism of Action
The mechanism of action of Zinc bis(dicyclohexyldithiophosphinate) involves its ability to form stable complexes with metal ions. This property allows it to interact with various molecular targets and pathways. In biological systems, it can bind to metal-containing enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Zinc bis(dithiocarbamate)
- Zinc dialkyldithiophosphate
- Zinc bis(dithiophosphinate)
Uniqueness
Zinc bis(dicyclohexyldithiophosphinate) is unique due to its specific ligand structure, which provides distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications. Its ability to form stable complexes with metals also sets it apart from other zinc compounds .
Properties
CAS No. |
2573-69-5 |
|---|---|
Molecular Formula |
C24H44P2S4Zn |
Molecular Weight |
588.2 g/mol |
IUPAC Name |
zinc;dicyclohexyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H23PS2.Zn/c2*14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*11-12H,1-10H2,(H,14,15);/q;;+2/p-2 |
InChI Key |
OFROEAZLQCMCPL-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(=S)(C2CCCCC2)[S-].C1CCC(CC1)P(=S)(C2CCCCC2)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















